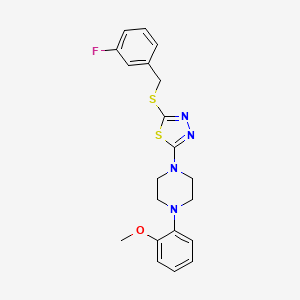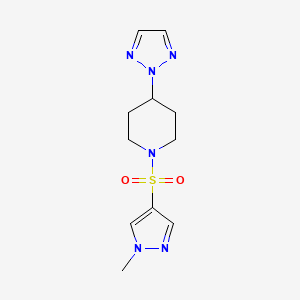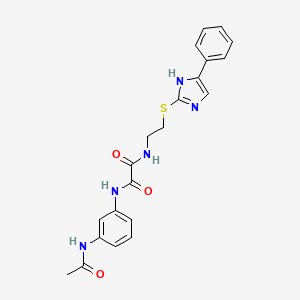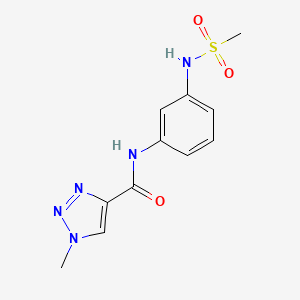![molecular formula C18H18BrN5O B3007311 5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide CAS No. 899736-69-7](/img/structure/B3007311.png)
5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide" is a derivative of triazole, a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. Triazole derivatives are of significant interest due to their diverse biological activities and their utility in medicinal chemistry as building blocks for the synthesis of various biologically active compounds.
Synthesis Analysis
The synthesis of triazole derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of related compounds such as "N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide" was achieved through a five-step process starting from 4-chlorobenzenamine, with specific reaction conditions optimized for high yield . Similarly, the synthesis of 5-amino-1,2,3-triazole-4-carboxylates was performed using ruthenium-catalyzed cycloaddition, demonstrating the importance of regiocontrol in the synthesis of triazole-based scaffolds .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using spectroscopic methods such as NMR and X-ray crystallography. For example, the structure of 5-amino-1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine was assigned by single-crystal X-ray analysis . These techniques are crucial for verifying the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including acetylation and cycloaddition. The reactivity of these compounds can be influenced by their functional groups. For instance, the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate was found to be regioselective, leading to specific acetylated products . Understanding these reactions is essential for the modification and functionalization of triazole compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are characterized using techniques like HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy . The properties are critical for determining the compound's suitability for further applications, including drug development.
Applications De Recherche Scientifique
Synthesis and Characterization
Chemical Synthesis : Triazole derivatives, including compounds similar to "5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide," have been synthesized through various chemical reactions, demonstrating the versatility of triazole chemistry in creating compounds with potential therapeutic applications (Albert, 1970); (Bektaş et al., 2010).
Ruthenium-Catalyzed Synthesis : A study detailed the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, showcasing the development of triazole-based scaffolds for the preparation of biologically active compounds, emphasizing the methodological advancements in the synthesis of triazole derivatives (Ferrini et al., 2015).
Biological Activities and Applications
Antimicrobial Activities : Some triazole derivatives have been evaluated for their antimicrobial properties, indicating the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Cancer Research : Research into triazole derivatives also extends into their potential anticancer properties, with some compounds synthesized from triazole precursors showing promise as anti-tumor agents (Rahmouni et al., 2016).
Chemical Properties and Mechanisms
Dimroth Rearrangement : Studies have explored the Dimroth rearrangement of triazole derivatives, contributing to the understanding of their chemical behavior and structural transformations, which is essential for the design and development of new compounds with desired properties (Albert, 1970).
Crystal Structure Analysis : The crystal structure of certain triazole derivatives has been elucidated, providing insights into their molecular configuration and potential interactions with biological targets, which is crucial for drug design and development (L'abbé et al., 2010).
Propriétés
IUPAC Name |
5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O/c1-11-3-8-15(9-12(11)2)21-18(25)16-17(20)24(23-22-16)10-13-4-6-14(19)7-5-13/h3-9H,10,20H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZZMDNNPZRZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007235.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3007239.png)
![5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3007240.png)

![3-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3007242.png)
![2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B3007243.png)

![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B3007248.png)


![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,5-dichlorothiophen-3-yl)methanone](/img/structure/B3007251.png)